Foreword: Charting the Course for a Novel Phenolic Scaffold
Foreword: Charting the Course for a Novel Phenolic Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Phenylcyclopentyl)phenol
In the landscape of drug discovery and materials science, the introduction of a novel chemical entity necessitates a rigorous and comprehensive characterization of its fundamental physicochemical properties. This guide is dedicated to 4-(1-phenylcyclopentyl)phenol, a molecule of interest due to its structural motifs—a phenol ring linked to a bulky, non-polar phenylcyclopentyl group. Such structures are common scaffolds in medicinal chemistry, often investigated for their potential as receptor modulators or as building blocks for more complex active pharmaceutical ingredients (APIs).
As experimental data for this specific compound is not widely available in public literature, this document serves a dual purpose.[1] First, it presents a detailed profile of the predicted physicochemical properties of 4-(1-phenylcyclopentyl)phenol, derived from computational models and analysis of structurally analogous compounds. Second, and more critically, it provides a robust framework of field-proven, self-validating experimental protocols for the empirical determination of these properties. This guide is designed for researchers, scientists, and drug development professionals, offering both a predictive starting point and a practical roadmap for the comprehensive characterization required to advance a compound from the bench to preclinical development.[2][3][4]
Molecular and Structural Foundation
A molecule's identity and behavior are fundamentally dictated by its structure. 4-(1-Phenylcyclopentyl)phenol combines a hydrophilic phenolic head with a large, lipophilic tail, suggesting a compound with distinct solubility and partitioning characteristics.
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IUPAC Name: 4-(1-phenylcyclopentyl)phenol
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Molecular Formula: C₁₇H₁₈O[1]
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Canonical SMILES: C1CCC(C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O[1]
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InChIKey: PNYGZLDEFPPDPC-UHFFFAOYSA-N[1]
Key Structural Features
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Phenolic Hydroxyl Group: The acidic proton of the -OH group is a key site for hydrogen bonding and determines the molecule's pKa, influencing its ionization state at different physiological pH values.
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Phenyl Ring: Contributes to the molecule's aromaticity and potential for π-π stacking interactions.
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Cyclopentyl Ring: A non-planar, saturated aliphatic ring that adds significant bulk and lipophilicity.
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Quaternary Carbon: The sp³-hybridized carbon atom connecting the phenyl, cyclopentyl, and substituted phenol rings creates a rigid, three-dimensional structure.
Predicted Physicochemical Properties: A Quantitative Overview
The following table summarizes the predicted and estimated physicochemical properties of 4-(1-phenylcyclopentyl)phenol. These values serve as an essential baseline for guiding experimental design and formulating hypotheses about the molecule's behavior in biological systems.
| Property | Predicted/Estimated Value | Implication in Drug Development |
| Molecular Weight | 238.34 g/mol [1] | Within the typical range for small molecule drugs; influences diffusion and transport. |
| XlogP | 5.2[1] | High lipophilicity; suggests good membrane permeability but potentially poor aqueous solubility, high plasma protein binding, and risk of metabolic clearance.[5] |
| pKa (Phenolic -OH) | ~9.5 - 10.0 | Weakly acidic. The compound will be predominantly in its neutral form in the stomach and intestines, which favors passive diffusion across membranes.[6][7] |
| Aqueous Solubility | Very Low (Predicted) | Expected to be poorly soluble in water due to high logP.[8] This is a major challenge for oral formulation and may lead to low bioavailability. |
| Melting Point | >150 °C (Estimated) | Likely a crystalline solid at room temperature. A high melting point often correlates with lower solubility. |
| Boiling Point | >300 °C (Estimated) | Low volatility, typical for a molecule of this size and structure.[6][9] |
Core Experimental Protocols for Physicochemical Characterization
The transition from prediction to empirical data is the cornerstone of robust drug development. The following sections detail the standard, self-validating protocols for determining the critical physicochemical parameters of 4-(1-phenylcyclopentyl)phenol.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality & Expertise: Solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability.[4] The shake-flask method is considered the "gold standard" as it measures thermodynamic equilibrium solubility, providing the most stable and reproducible value.[10] The extended equilibration time (24-72 hours) is crucial to ensure the system reaches a true equilibrium between the solid and dissolved states, avoiding the misleadingly high values often obtained from kinetic solubility assays.[10][11]
Experimental Protocol:
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Preparation: Add an excess amount of solid 4-(1-phenylcyclopentyl)phenol to a series of glass vials containing buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C or 37 °C). Agitate for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[10]
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Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding, chemically inert filter (e.g., 0.22 µm PTFE syringe filter) to remove any remaining particulates.[10][11]
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Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
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Calibration: Generate a standard curve using solutions of 4-(1-phenylcyclopentyl)phenol of known concentrations to ensure accurate quantification of the solute in the filtrate.
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Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.
Workflow Visualization:
Caption: Workflow for Equilibrium Solubility Determination.
Determination of Lipophilicity (logP/logD)
Causality & Expertise: Lipophilicity, expressed as the octanol-water partition coefficient (logP for the neutral species) or distribution coefficient (logD at a specific pH), governs a molecule's ability to cross biological membranes.[4][5] The shake-flask method remains the benchmark for its direct measurement of partitioning.[12][13][14] For an ionizable compound like a phenol, determining the logD at physiological pH (7.4) is crucial, as it reflects the partitioning of both the neutral and ionized forms. The choice of 1-octanol is a long-standing standard because its properties are believed to mimic the lipid bilayer of cell membranes.
Experimental Protocol:
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Phase Preparation: Prepare a solution of 1-octanol saturated with buffered water (pH 7.4) and a solution of buffered water (pH 7.4) saturated with 1-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
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Compound Addition: Prepare a stock solution of 4-(1-phenylcyclopentyl)phenol in the pre-saturated 1-octanol.
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Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., in a 1:1 or 2:1 ratio).
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Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to facilitate partitioning between the two phases.
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Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the octanol and aqueous layers.
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Sampling & Quantification: Carefully sample a known aliquot from both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated HPLC method.
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Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.[12]
Workflow Visualization:
Caption: Workflow for logD Determination via Shake-Flask Method.
Spectroscopic Signature for Structural Confirmation
Structural confirmation is an absolute requirement. The following are the expected spectroscopic features for 4-(1-phenylcyclopentyl)phenol.
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¹H NMR: The spectrum should show distinct regions. Protons on the aromatic rings will appear in the δ 6.8-7.5 ppm range.[15] The phenolic -OH proton is expected as a broad singlet between δ 4-7 ppm, which would disappear upon shaking the sample with D₂O. The aliphatic protons of the cyclopentyl ring will appear upfield, likely between δ 1.5-2.5 ppm.
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¹³C NMR: The spectrum will show characteristic signals for aromatic carbons (δ 115-160 ppm), including the carbon attached to the hydroxyl group. The quaternary carbon of the cyclopentyl ring will be a key identifier, along with other aliphatic carbon signals in the upfield region.
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Infrared (IR) Spectroscopy: A prominent, broad absorption band between 3200-3600 cm⁻¹ will be indicative of the O-H stretching of the phenolic group.[15] Sharp peaks around 1500-1600 cm⁻¹ will correspond to aromatic C=C stretching, and a strong C-O stretching band will appear around 1200 cm⁻¹.
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Mass Spectrometry (MS): In Electron Ionization (EI) mode, a strong molecular ion peak (M⁺) at m/z = 238.14 is expected. Key fragmentation patterns would include cleavage at the benzylic position. Electrospray Ionization (ESI) in negative mode should show a strong ion at m/z = 237.13 ([M-H]⁻).
Implications for Drug Development and Conclusion
The physicochemical profile of 4-(1-phenylcyclopentyl)phenol—characterized by its high predicted lipophilicity (XlogP = 5.2) and consequently low expected aqueous solubility—presents a classic challenge in modern drug development.[1][8]
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Absorption & Bioavailability: While the high logP suggests excellent passive permeability across the gut wall, the dissolution rate will likely be the rate-limiting step for absorption. This "brick dust" profile often leads to poor and variable oral bioavailability. Formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations would be necessary to overcome this hurdle.
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Distribution: The high lipophilicity indicates that the compound will likely have a large volume of distribution, readily partitioning into tissues and fat. It also suggests a high degree of plasma protein binding, which must be quantified as it affects the free (active) concentration of the drug.
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Metabolism & Clearance: Lipophilic compounds are often substrates for cytochrome P450 enzymes in the liver. The phenyl and phenol rings are susceptible to oxidative metabolism (hydroxylation), followed by phase II conjugation (glucuronidation) at the phenolic hydroxyl group.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- Universitat de Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.
- Protheragen. (n.d.). API Physical Characteristics Testing.
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Labinsights. (2023). Physical and Chemical Characterization for APIs.
- PubChemLite. (n.d.). 4-(1-phenylcyclopentyl)phenol (C17H18O).
- Pharma Innovation. (2025). API Solubility and Partition Coefficient.
- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
- Cheméo. (2025). 4-phenyl-phenol.
- ChemicalBook. (n.d.). 4-Phenylphenol CAS#: 92-69-3.
- Wikipedia. (n.d.). Phenol.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
Sources
- 1. PubChemLite - 4-(1-phenylcyclopentyl)phenol (C17H18O) [pubchemlite.lcsb.uni.lu]
- 2. API Physical Characteristics Testing - Protheragen [protheragen.ai]
- 3. labinsights.nl [labinsights.nl]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. 4-Phenylphenol CAS#: 92-69-3 [m.chemicalbook.com]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. pacelabs.com [pacelabs.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
